molecular formula C18H22N2O B1235362 18-Oxayohimban

18-Oxayohimban

Cat. No.: B1235362
M. Wt: 282.4 g/mol
InChI Key: GAGIJETXYAHUIP-AHIWAGSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18-oxayohimban is an indole alkaloid fundamental parent and an indole alkaloid.

Scientific Research Applications

Synthesis and Structural Analysis

  • Tetrahydroalstonine , a compound structurally related to 18-Oxayohimban, has been analyzed for its molecular conformation and intermolecular interactions. The study detailed the crystal structure, showcasing the molecule's L-type conformation and the crystal packing governed by N—H⋯π and C—H⋯π interactions, highlighting its potential for further chemical and pharmacological studies (Cachet, Porée, Michel, & Lemoine, 2013).

Biomedical Applications

  • 18-Oxocortisol Measurement in adrenal vein sampling has been evaluated as a biomarker for subclassifying primary aldosteronism. This research indicates the potential of derivatives like this compound for diagnosing and understanding adrenal gland disorders, demonstrating significant differences in 18-oxocortisol levels between aldosterone-producing adenoma (APA) and idiopathic hyperaldosteronism (IHA) (Nakamura et al., 2011).

  • Fluorine-18 Labeling of arenes and heteroarenes, including compounds structurally related to this compound, plays a crucial role in positron emission tomography (PET) imaging. This application is pivotal for tracking diseases at early stages and supporting drug discovery programs, demonstrating the versatility of this compound derivatives in medical diagnostics and research (Preshlock, Tredwell, & Gouverneur, 2016).

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

(1S,15R,20R)-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene

InChI

InChI=1S/C18H22N2O/c1-2-4-16-14(3-1)15-5-7-20-10-13-11-21-8-6-12(13)9-17(20)18(15)19-16/h1-4,12-13,17,19H,5-11H2/t12-,13+,17-/m0/s1

InChI Key

GAGIJETXYAHUIP-AHIWAGSCSA-N

Isomeric SMILES

C1COC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4

Canonical SMILES

C1COCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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